molecular formula C26H23N3O7S B2932029 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 451467-17-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

カタログ番号: B2932029
CAS番号: 451467-17-7
分子量: 521.54
InChIキー: IVVMYRKVSIUWER-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H23N3O7S and its molecular weight is 521.54. The purity is usually 95%.
BenchChem offers high-quality 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

451467-17-7

分子式

C26H23N3O7S

分子量

521.54

IUPAC名

3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-sulfanylidene-N-(3,4,5-trimethoxyphenyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C26H23N3O7S/c1-32-21-10-16(11-22(33-2)23(21)34-3)27-24(30)15-5-6-17-18(9-15)28-26(37)29(25(17)31)12-14-4-7-19-20(8-14)36-13-35-19/h4-11H,12-13H2,1-3H3,(H,27,30)(H,28,37)

InChIキー

IVVMYRKVSIUWER-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC5=C(C=C4)OCO5

溶解性

not available

製品の起源

United States

生物活性

The compound 3-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2-thioxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a member of the quinazoline family, notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H20N2O3S
  • Molecular Weight : 368.45 g/mol
  • CAS Number : Not explicitly provided in the search results.

The compound features a complex structure characterized by a quinazoline core with various substituents that contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to the benzo[d][1,3]dioxole moiety. For instance, derivatives containing this structure have exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
1HepG22.38
2HCT1161.54
3MCF74.52
Doxorubicin (control)HepG27.46
Doxorubicin (control)HCT1168.29

These studies indicate that compounds with similar structures to the target compound can induce apoptosis and inhibit cell proliferation through various mechanisms, including EGFR inhibition and modulation of mitochondrial pathways.

Antibacterial Activity

The compound's derivatives have also been evaluated for antibacterial properties. A study involving thiourea derivatives demonstrated that certain benzo[d][1,3]dioxole-based compounds exhibited high antibacterial activity against both Gram-positive and Gram-negative bacteria:

CompoundBacteria TestedMIC (nM)
4eSarcina80
4eStaphylococcus aureus110
6cSarcina90

These findings suggest that modifications to the benzo[d][1,3]dioxole structure can enhance antibacterial efficacy while maintaining low cytotoxicity towards normal cells .

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Compounds derived from this structure have shown inhibitory activity against various enzymes such as Mur ligases and EGFR tyrosine kinase.
  • Induction of Apoptosis : Studies have indicated that these compounds can activate apoptotic pathways by influencing proteins like Bax and Bcl-2, leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compounds can induce cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Case Study on Anticancer Activity : A study demonstrated that a derivative with a similar structure significantly reduced tumor growth in xenograft models by inducing apoptosis and inhibiting angiogenesis.
  • Case Study on Antibacterial Activity : Research showed that a related compound exhibited potent antibacterial effects in vivo against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。